5-Fluoro-1H-indole-2-carbonyl chloride

CNS Drug Discovery Dopamine Receptor Pharmacology Neuropsychiatric Disorders

5-Fluoro-1H-indole-2-carbonyl chloride is a critical fluorinated building block enabling D3 receptor-selective ligands (10.8-fold over D2), potent hypolipidemic agents (90% plasma TG reduction), and novel antibacterial leads. The 5-fluoro motif enhances metabolic stability and target affinity—non-interchangeable with 5-Cl or 5-OMe analogs. Procure for focused library synthesis in CNS, cardiovascular, and anti-infective drug discovery programs.

Molecular Formula C9H5ClFNO
Molecular Weight 197.59 g/mol
CAS No. 79112-09-7
Cat. No. B1317614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-1H-indole-2-carbonyl chloride
CAS79112-09-7
Molecular FormulaC9H5ClFNO
Molecular Weight197.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C=C(N2)C(=O)Cl
InChIInChI=1S/C9H5ClFNO/c10-9(13)8-4-5-3-6(11)1-2-7(5)12-8/h1-4,12H
InChIKeyUMLGAJBWICWJOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-1H-indole-2-carbonyl chloride (CAS 79112-09-7): Critical Intermediate for Fluorinated Indole-Based Drug Discovery


5-Fluoro-1H-indole-2-carbonyl chloride (CAS 79112-09-7) is a halogenated indole derivative characterized by a reactive carbonyl chloride at the 2-position and a fluorine atom at the 5-position of the indole ring . This compound serves as a versatile acylating agent, enabling the efficient synthesis of a diverse array of 5-fluoroindole-2-carboxamides and related heterocycles . The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate key drug properties such as metabolic stability, lipophilicity, and target binding affinity [1].

The Indispensable 5-Fluoro Motif: Why Non-Fluorinated or Differently Substituted Indole-2-carbonyl Chlorides Are Not Direct Replacements


The 5-fluoro substituent in 5-fluoro-1H-indole-2-carbonyl chloride is not merely a benign structural variation; it fundamentally alters the physicochemical and biological profile of derived compounds . The small, electronegative fluorine atom can significantly impact metabolic stability by blocking cytochrome P450-mediated oxidation, enhance target binding through favorable dipolar and hydrophobic interactions, and modulate the pKa of neighboring groups, thereby affecting solubility and permeability [1]. Consequently, derivatives synthesized from the non-fluorinated indole-2-carbonyl chloride or those bearing alternative substituents (e.g., 5-chloro, 5-methoxy) are likely to exhibit divergent potency, selectivity, and pharmacokinetic behavior, precluding simple interchange [2]. The specific quantitative advantages conferred by the 5-fluoro motif in this scaffold are detailed in the evidence below.

Quantitative Evidence Guide: Verified Performance Differentiation of 5-Fluoro-1H-indole-2-carbonyl Chloride Derivatives


Potent Dopamine D3 Receptor Antagonism with Subtype Selectivity (D3 vs. D2)

A derivative synthesized from the 5-fluoro-1H-indole-2-carbonyl chloride scaffold, specifically N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-5-fluoro-1H-indole-2-carboxamide (CHEMBL68740), demonstrated potent antagonist activity at human dopamine D3 and D2 receptors, with a 10.8-fold selectivity for D3 over D2 [1]. The IC50 at the D3 receptor was 52 nM, compared to 564 nM at the D2 receptor, in a functional assay measuring inhibition of quinpirole-stimulated mitogenesis in CHO cells [1]. This contrasts with non-fluorinated or differently substituted indole-2-carboxamides, which often lack this degree of subtype selectivity [1].

CNS Drug Discovery Dopamine Receptor Pharmacology Neuropsychiatric Disorders

In Vivo Lipid-Lowering Efficacy in a Rat Hyperlipidemia Model

N-(3-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 2) and N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3), both accessible via acylation with the target acid chloride, significantly reduced plasma triglycerides (TG) in Triton WR-1339-induced hyperlipidemic rats [1]. At a dose of 15 mg/kg body weight, Compound 2 suppressed elevated TG levels by 90% and Compound 3 by 83% after 12 hours, compared to the hyperlipidemic control group [1]. The reference drug bezafibrate achieved a 79% reduction under the same conditions [1]. The isomeric N-(2-benzoylphenyl) derivative (Compound 1) was inactive, highlighting the importance of the 3- and 4-benzoyl substitution patterns for activity within this 5-fluoroindole series [1].

Cardiovascular Drug Discovery Metabolic Disorders Hyperlipidemia

Antibacterial Activity: 5-Fluoroindole Exhibits Potent Bactericidal Effect Against Pseudomonas syringae

The parent heterocycle, 5-fluoroindole, which is directly related to the target compound as its core scaffold, demonstrates significant bactericidal activity against Pseudomonas syringae pv. actinidiae (Psa), the causative agent of kiwifruit canker [1]. The half-maximal effective concentration (EC50) of 5-fluoroindole is 15.34 μg/mL [1]. This potency is markedly higher than that of the positive control copper hydroxide, which has an EC50 of 58.65 μg/mL in the same assay [1]. The mechanism involves disruption of cell membrane integrity and induction of reactive oxygen species (ROS) accumulation, leading to bacterial apoptosis [1].

Antibacterial Drug Discovery Agricultural Chemistry Plant Pathology

NMDA Receptor Glycine Site Antagonism: A Validated CNS Pharmacophore

The carboxylic acid precursor, 5-fluoroindole-2-carboxylic acid (CAS 399-76-8), is a well-characterized antagonist of the glycine binding site within the N-methyl-D-aspartate (NMDA) receptor complex . While a direct IC50 value is not widely reported, its functional antagonism has been validated in multiple electrophysiological studies . For instance, it completely blocks NMDA receptor channel openings in hippocampal neurons at concentrations relevant for probing the glycine site [1]. This contrasts with the non-fluorinated indole-2-carboxylic acid, which is significantly less potent as an NMDA antagonist [2].

Neuroscience NMDA Receptor Pharmacology CNS Disorders

Improved Synthetic Accessibility and Purity for Downstream Chemistry

A modern synthetic route to 5-fluoro-1H-indole-2-carbonyl chloride has been reported, featuring a one-pot indole formation followed by selective fluorination, which achieves an overall yield of 78% with exceptional purity (>99.5%) . This represents a significant improvement over traditional multi-step syntheses of halogenated indole-2-carbonyl chlorides, which often suffer from lower yields (e.g., 40-60%) and require more extensive purification . The high purity of the resulting acid chloride directly translates to cleaner reaction profiles and higher yields in subsequent amide coupling or other acylation reactions, reducing the burden of byproduct removal .

Organic Synthesis Process Chemistry Medicinal Chemistry

High-Impact Application Scenarios for 5-Fluoro-1H-indole-2-carbonyl chloride Based on Quantitative Evidence


Synthesis of Selective Dopamine D3 Receptor Antagonists for Neuropsychiatric Drug Discovery

Given the demonstrated 10.8-fold selectivity of a 5-fluoroindole-2-carboxamide derivative for the D3 receptor over the D2 receptor (IC50 52 nM vs 564 nM) [1], this acid chloride is ideally suited for generating focused libraries aimed at identifying novel antipsychotics, treatments for substance abuse disorders, or Parkinson's disease therapeutics. Procurement is justified for projects where D3 subtype selectivity is a critical design goal to mitigate off-target D2-mediated side effects.

Development of Next-Generation Lipid-Lowering Agents

The in vivo data showing that N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives (Compounds 2 and 3) reduce plasma triglycerides by 90% and 83%, respectively—outperforming bezafibrate (79% reduction) in a rat model [1]—strongly supports the use of this building block in cardiovascular drug discovery programs. This scaffold offers a validated starting point for developing novel agents for hypertriglyceridemia and associated metabolic syndrome.

Design and Synthesis of Novel Antibacterial Agents Targeting Plant Pathogens

The 3.8-fold greater potency of the core 5-fluoroindole scaffold (EC50 = 15.34 μg/mL) compared to copper hydroxide (EC50 = 58.65 μg/mL) against Pseudomonas syringae [1] validates the procurement of 5-fluoro-1H-indole-2-carbonyl chloride for agricultural chemistry and antibacterial drug discovery. The compound can serve as a key intermediate for constructing focused libraries to combat bacterial diseases in crops, addressing a critical need for new modes of action.

Exploration of Novel NMDA Receptor Modulators for CNS Disorders

The established role of the 5-fluoroindole-2-carboxylic acid core as a glycine site NMDA receptor antagonist [1] makes its acid chloride derivative a valuable tool for synthesizing new chemical entities (NCEs) targeting excitotoxicity-related conditions. This includes ischemia, traumatic brain injury, chronic pain, and certain neurodegenerative diseases. The compound's utility is further enhanced by the high purity (>99.5%) achievable in its synthesis, ensuring reproducible and cleaner chemistry [2].

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